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Compound of Interest

2,4-Dimethyloxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1278421

Introduction

2,4-Dimethyloxazole-5-carbaldehyde, with the chemical formula CeH7NO2 and a molecular
weight of 125.13 g/mol , is a member of the oxazole family, a class of heterocyclic compounds
prominent in medicinal and agricultural chemistry.[1][2] The unique arrangement of its
functional groups—an aldehyde conjugated with a substituted oxazole ring—gives rise to a
distinct spectroscopic signature. This guide provides a detailed overview of the expected
spectroscopic data for this compound and outlines the general experimental protocols for its
characterization, aimed at researchers and professionals in drug development. While specific
experimental spectra for this exact compound are not widely published, this document compiles
predicted data based on established principles of spectroscopy and analysis of analogous
structures.[1]

Predicted Spectroscopic Data

The structural features of 2,4-Dimethyloxazole-5-carbaldehyde—a trisubstituted aromatic
oxazole ring with two methyl groups and a carbaldehyde group—allow for the prediction of its
spectroscopic characteristics. The following tables summarize the expected data from key
spectroscopic technigues.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules in solution.[1]

H NMR (Proton NMR) Data

Proton NMR provides information about the chemical environment and connectivity of
hydrogen atoms. For 2,4-Dimethyloxazole-5-carbaldehyde, distinct signals are anticipated for
the aldehydic proton and the two methyl groups. The aldehydic proton is expected to be the
most downfield signal due to the deshielding effects of the carbonyl group and the aromatic
oxazole ring.[1]

Expected Chemical Shift

Proton Type Multiplicity
(3, ppm)

Aldehyde (-CHO) 9.5-105 Singlet (s)

2-Methyl (-CHs3) 24-27 Singlet (s)

4-Methyl (-CHs) 22-25 Singlet (s)

Table 1: Predicted tH NMR
chemical shifts for 2,4-
Dimethyloxazole-5-
carbaldehyde. These values
are based on standard NMR
correlation charts and data for

similar heterocyclic aldehydes.

[1]

13C NMR (Carbon-13 NMR) Data

Carbon-13 NMR provides information on the carbon framework of the molecule. Six distinct
signals are expected, corresponding to the six carbon atoms in the molecule.
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Carbon Type Expected Chemical Shift (d, ppm)
Aldehyde (C=0) 185 - 195

Oxazole C5 155 - 165

Oxazole C2 150 - 160

Oxazole C4 125-135

2-Methyl (-CHs) 10-15

4-Methyl (-CHs) 8-12

Table 2: Predicted 3C NMR chemical shifts for
2,4-Dimethyloxazole-5-carbaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.[1] The key functional groups in 2,4-Dimethyloxazole-5-
carbaldehyde are the aldehyde C=0, the C=N and C=C bonds of the oxazole ring, and the C-
H bonds of the methyl and aldehyde groups.[1]

Functional Group Expected Absorption Range (cm™?)
Aldehyde C=0 Stretch (conjugated) 1700 - 1680

Oxazole Ring C=N Stretch ~1650 - 1590

Oxazole Ring C=C Stretch ~1590 - 1475

C-H Stretch (aldehyde) ~2850 and ~2750

C-H Stretch (methyl) ~2960 and ~2870

Table 3: Predicted IR absorption ranges for key
functional groups in 2,4-Dimethyloxazole-5-
carbaldehyde.[1]

Mass Spectrometry (MS)
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Mass spectrometry determines the molecular weight and can provide structural information
from fragmentation patterns.[1] For 2,4-Dimethyloxazole-5-carbaldehyde (CeH7NO2), the
exact mass is 125.0477 g/mol .[1][3] The molecular ion peak ([M]*) would be observed at a

mass-to-charge ratio (m/z) of 125.[1]

lon Type Expected m/z
M]* 125
[M+H]* 126
[M+Na]* 148

Table 4: Predicted m/z values for common

adducts in Mass Spectrometry.[3]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above.
These methodologies are standard for the characterization of novel small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL
of a deuterated solvent (e.g., CDCls, DMSO-de). The choice of solvent is critical and should
be one that fully dissolves the sample and has minimal overlapping signals with the analyte.

¢ Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a
frequency of 300 MHz or higher for *H NMR.

e Data Acquisition for tH NMR:
o Tune and shim the spectrometer to ensure a homogeneous magnetic field.

o Acquire a standard one-dimensional *H spectrum. Key parameters include a 30-45 degree
pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

o Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
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o Data Acquisition for 13C NMR:
o Switch the probe to the carbon frequency.
o Acquire a proton-decoupled 13C spectrum to ensure all carbon signals appear as singlets.

o Alarger number of scans (hundreds to thousands) is required due to the low natural
abundance of 13C.

» Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, followed by phase and baseline correction. Chemical shifts are typically
referenced internally to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or
germanium).

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty ATR crystal.
o Record the sample spectrum over the mid-IR range (typically 4000-400 cm~1).

o Co-add 16 to 32 scans to obtain a high-quality spectrum. The final spectrum is presented
as percent transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable
volatile solvent like methanol or acetonitrile.
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e Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization
source, such as Electrospray lonization (ESI) or Electron Impact (EI).

» Data Acquisition (ESI-MS):

o Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10
pL/min).

o Acquire the mass spectrum in positive or negative ion mode, scanning over a relevant m/z
range (e.g., 50-500 amu).

o Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal
of the molecular ion.

o Data Analysis: Identify the molecular ion peak ([M]*, [M+H]*, or [M-H]~) to confirm the
molecular weight of the compound. Analyze fragmentation patterns to gain further structural
insights.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and structural confirmation
of a target compound like 2,4-Dimethyloxazole-5-carbaldehyde.
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Workflow for Synthesis and Spectroscopic Characterization
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Caption: A logical workflow for the synthesis and structural elucidation of a chemical
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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